REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH3:10][NH:11][CH2:12][CH2:13][CH2:14][NH2:15]>C1COCC1>[F:9][C:2]([F:1])([F:8])[C:3]([NH:15][CH2:14][CH2:13][CH2:12][NH:11][CH3:10])=[O:5]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
CNCCCN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
to stir, under N2 blanket for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was then evaporated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NCCCNC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |